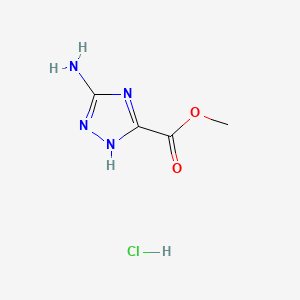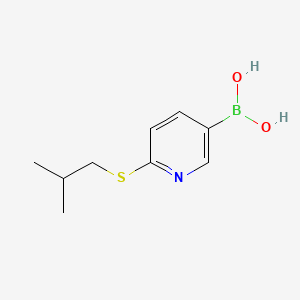
2-(Isobutylthio)pyridine-5-boronic acid
Vue d'ensemble
Description
“2-(Isobutylthio)pyridine-5-boronic acid” is a chemical compound with the molecular weight of 211.09 . Its IUPAC name is 6-(isobutylsulfanyl)-3-pyridinylboronic acid .
Chemical Reactions Analysis
Boronic acids, including “2-(Isobutylthio)pyridine-5-boronic acid”, are known to participate in various chemical reactions. They are often used as reagents in Suzuki-Miyaura cross-coupling reactions . They can also undergo other transformations such as the Petasis reaction, C-N and C-O coupling (Chan-Lam coupling), and Liebeskind-Srogl coupling .
Physical And Chemical Properties Analysis
“2-(Isobutylthio)pyridine-5-boronic acid” is a solid compound . Its InChI code is 1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 .
Applications De Recherche Scientifique
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The SM coupling reaction has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Formal Anti-Markovnikov Hydromethylation
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable but not well known .
- Methods of Application: The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .
- Results or Outcomes: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Preparation of HIV-1 Protease Inhibitors
- Application Summary: “2-(Isobutylthio)pyridine-5-boronic acid” can be used in the preparation of HIV-1 protease inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Formation of Pyridyl Boronic Ester
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
Suzuki–Miyaura Coupling
- Application Summary: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
- Results or Outcomes: The SM coupling reaction has been successful in creating new carbon-carbon bonds, which is a fundamental step in the synthesis of many organic compounds .
Formal Anti-Markovnikov Hydromethylation
- Application Summary: This process involves the catalytic protodeboronation of pinacol boronic esters, which is a formal anti-Markovnikov hydromethylation of alkenes . This transformation is valuable but not well known .
- Methods of Application: The protodeboronation of pinacol boronic esters is achieved by oxidation of their corresponding methyl boron ate complexes with a stoichiometric amount of propionic acid .
- Results or Outcomes: This method allows for the formal anti-Markovnikov alkene hydromethylation, a valuable transformation. The hydromethylation sequence was applied to methoxy protected ( )-D8-THC and cholesterol .
Preparation of HIV-1 Protease Inhibitors
- Application Summary: “2-(Isobutylthio)pyridine-5-boronic acid” can be used in the preparation of HIV-1 protease inhibitors .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The outcomes of this application are potential cancer therapeutics, such as PDK1 and protein kinase CK2 inhibitors .
Formation of Pyridyl Boronic Ester
- Application Summary: Pyridine-2-boronic acid is used as a key starting material for the formation of pyridyl boronic ester .
- Methods of Application: The specific methods of application are not provided in the source .
- Results or Outcomes: The dimethyl ester reacts with bromquinoline to prepare the 2-pyridyl derivative of quinoline .
Safety And Hazards
While specific safety data for “2-(Isobutylthio)pyridine-5-boronic acid” is not available, general safety measures for handling boronic acids include wearing personal protective equipment/face protection, ensuring adequate ventilation, avoiding contact with eyes, skin, or clothing, and avoiding ingestion and inhalation .
Orientations Futures
The future directions in the field of boronic acid research include the development of more robust and efficient synthetic methods for the preparation of boronic acid derivatives . There is also interest in exploring the potential applications of boronic acids in medicinal and agricultural chemistry .
Propriétés
IUPAC Name |
[6-(2-methylpropylsulfanyl)pyridin-3-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14BNO2S/c1-7(2)6-14-9-4-3-8(5-11-9)10(12)13/h3-5,7,12-13H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYVQQLHCZKHBIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SCC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60681617 | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutylthio)pyridine-5-boronic acid | |
CAS RN |
1218790-69-2 | |
| Record name | B-[6-[(2-Methylpropyl)thio]-3-pyridinyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218790-69-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {6-[(2-Methylpropyl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60681617 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



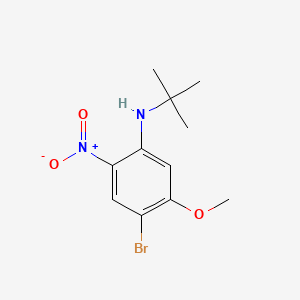

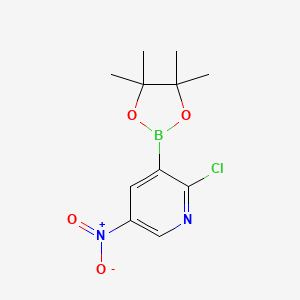
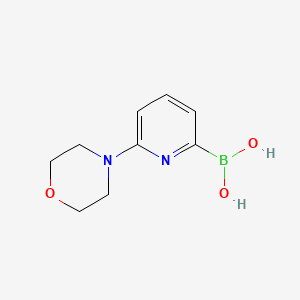
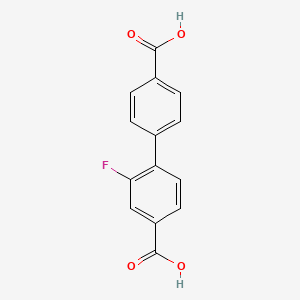
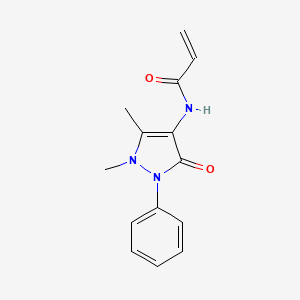
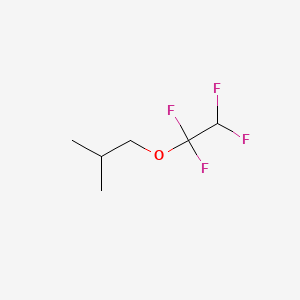
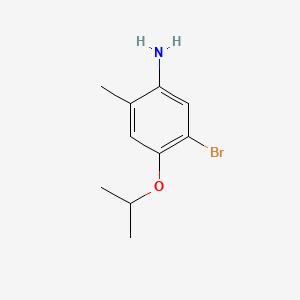
![4'-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,1'-biphenyl]-2-ol](/img/structure/B599214.png)
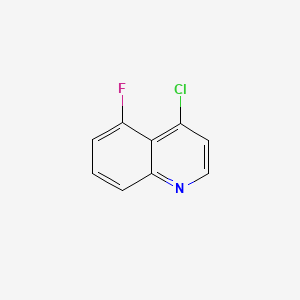
![5-Methoxy-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B599218.png)
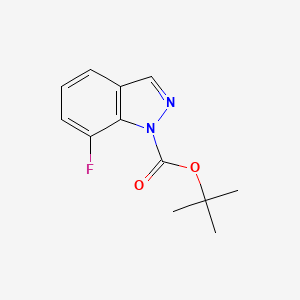
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B599220.png)
